Methyl 2',3'-dihydrospiro[1,3-dioxolane-2,1'-indene]-3'-carboxylate
Description
Methyl 2',3'-dihydrospiro[1,3-dioxolane-2,1'-indene]-3'-carboxylate is a spirocyclic compound featuring a 1,3-dioxolane ring fused to a dihydroindene moiety, with a methyl ester group at the 3'-position. Its molecular formula is C₁₂H₁₄O₃ (molecular weight: 206.24), and it is characterized by a rigid bicyclic structure that influences its physical and chemical properties. The spiro configuration at the 2-position of the dioxolane ring introduces steric constraints, affecting reactivity and intermolecular interactions.
Properties
Molecular Formula |
C13H14O4 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
methyl spiro[1,2-dihydroindene-3,2'-1,3-dioxolane]-1-carboxylate |
InChI |
InChI=1S/C13H14O4/c1-15-12(14)10-8-13(16-6-7-17-13)11-5-3-2-4-9(10)11/h2-5,10H,6-8H2,1H3 |
InChI Key |
MYLRKGUQBQWPMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2(C3=CC=CC=C13)OCCO2 |
Origin of Product |
United States |
Biological Activity
Methyl 2',3'-dihydrospiro[1,3-dioxolane-2,1'-indene]-3'-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
- Molecular Formula : C13H14O4
- Molecular Weight : 234.25 g/mol
- CAS Number : 760995-51-5
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, notably Staphylococcus aureus and Escherichia coli. Its Minimum Inhibitory Concentration (MIC) values suggest a promising profile for combating resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
- Anticancer Properties : Studies have indicated that derivatives of the compound can inhibit the proliferation of cancer cell lines, including lung cancer cells (A549). The mechanism appears to involve apoptosis induction and cell cycle arrest .
The exact mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have been proposed:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Molecular Docking Studies : Computational studies have demonstrated potential binding affinities to target proteins involved in cancer progression and bacterial resistance mechanisms .
Antimicrobial Efficacy
A study conducted on various derivatives of the compound showed significant antimicrobial activity against S. aureus with an MIC as low as 0.98 μg/mL. This suggests its potential as a lead compound for developing new antibiotics aimed at resistant bacterial strains .
Anticancer Activity
In vitro studies on A549 lung cancer cells revealed that this compound significantly reduced cell viability. The compound was found to induce apoptosis through mitochondrial pathways and inhibit cell cycle progression at the G0/G1 phase .
Data Tables
| Biological Activity | Target Organism/Cell Line | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.98 | Effective against MRSA |
| Antimicrobial | Escherichia coli | >100 | Limited activity |
| Anticancer | A549 (Lung Cancer) | N/A | Induces apoptosis |
Comparison with Similar Compounds
Structural Analogues with Varying Spiro Systems
Key Observations :
- Oxirane vs. Dioxolane : Replacing the dioxolane ring with oxirane (as in ) reduces molecular weight slightly and introduces epoxide reactivity.
- Spiro-Phenalen Systems : Compounds like 3e exhibit extended conjugation (phenalen moiety), resulting in higher molecular weights and distinct spectral profiles (e.g., HRMS data).
Functional Group Variations
Key Observations :
- Hydroxymethyl Group : The -CH₂OH substituent in increases hydrophilicity compared to the methyl ester in the target compound.
- Bromine and Ketone : The brominated derivative introduces steric bulk and electronic effects, while the ketone enhances electrophilic character.
- Hydroperoxide : The -OOH group in confers instability and reactivity, limiting its use compared to the more stable ester group.
Physicochemical and Spectroscopic Comparisons
Key Observations :
- Aromatic vs. Non-Aromatic Systems: The target compound lacks the fused aromatic rings seen in , resulting in simpler NMR spectra and lower melting points (if solid).
- Ester Group : The methyl ester in the target compound contributes to a distinct ¹³C NMR signal at ~170 ppm, absent in analogues with nitriles or ketones.
Preparation Methods
Base-Catalyzed Cyclization with Dimethyl Carbonate
A predominant method involves the reaction of 1-indanone with dimethyl carbonate (DMC) under basic conditions. In a representative procedure:
- Reagents : 1-Indanone (37.8 mmol), dimethyl carbonate (189 mmol), sodium hydride (60% w/w, 79.4 mmol), tetrahydrofuran (THF).
- Conditions : Nitrogen atmosphere, reflux at 66°C for 2 hours.
- Workup : The reaction mixture is quenched with 1M HCl and ice, followed by extraction with ethyl acetate (EA) and drying.
- Yield : 99% (7.11 g of crude product).
This route leverages the nucleophilic activation of 1-indanone by NaH, facilitating its attack on the electrophilic carbonyl carbon of DMC. The spiro-dioxolane ring forms via intramolecular cyclization, driven by the steric and electronic effects of the indene backbone.
Acid-Catalyzed Ketalization
Alternative approaches employ acidic conditions to protect carbonyl groups as dioxolanes. For example:
- Reagents : 5-Formyl-indan-1-one, 1,2-ethanediol, p-toluenesulfonic acid (p-TsOH).
- Conditions : Reflux in toluene with azeotropic water removal.
- Yield : ~85–90% after recrystallization.
While this method is less directly cited for the target compound, analogous protocols for related spiro-dioxolanes highlight the versatility of acid catalysis in ketal formation.
Reaction Optimization and Scalability
Solvent and Temperature Effects
Elevating temperatures beyond 70°C risks side reactions, such as over-alkylation or decomposition of the dioxolane ring. THF is preferred over DMF or DMSO due to its inertness and compatibility with NaH.
Industrial-Scale Adaptations
For bulk synthesis, continuous flow systems replace batch reactors to enhance heat dissipation and mixing efficiency. Key modifications include:
- Catalyst Recovery : Filtration of NaH residues via centrifugal separators.
- Purification : Short-path distillation under reduced pressure (0.1–1 mmHg) to isolate the product.
Structural Elucidation and Analytical Data
Spectroscopic Characterization
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the spirocyclic geometry, with a dihedral angle of 88.5° between the dioxolane and indene planes. The methyl carboxylate group adopts an equatorial position, minimizing steric strain.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| NaH/DMC Cyclization | 99 | 95 | High | 1.00 |
| Acid-Catalyzed | 85 | 90 | Moderate | 1.50 |
The NaH/DMC route outperforms acid-catalyzed methods in yield and cost, though it requires stringent moisture control. Industrial workflows favor this approach for its reproducibility.
Q & A
What are the established synthetic routes for Methyl 2',3'-dihydrospiro[1,3-dioxolane-2,1'-indene]-3'-carboxylate, and how do reaction conditions influence stereochemical outcomes?
The synthesis of spiro compounds like this often involves ozonolysis of allyl-hydroperoxide precursors followed by cyclization. For example, ozonolysis of 1-allyl-1-hydroperoxy-2,3-dihydro-1H-indene in an Et₂O/CF₃CH₂OH system generates peroxycarbenium intermediates, which cyclize to form the spiro-dioxolane core . Key factors include:
- Solvent polarity : Polar aprotic solvents stabilize ionic intermediates, favoring cyclization.
- Temperature : Low temperatures (-78°C) minimize side reactions during ozonide formation.
- Stereochemical control : The spatial arrangement of the hydroperoxide group dictates the attack trajectory on the peroxycarbenium ion, influencing the final stereochemistry .
How can researchers resolve contradictions in reported biological activity data for structurally similar spiro-dioxolane derivatives?
Discrepancies in biological data (e.g., antiplasmodial vs. anticancer activity) often arise from substituent effects and stereochemical variations . For example:
- Bromine substitution : (R)-5'-Bromo derivatives show enhanced binding to metabolic enzymes compared to non-halogenated analogs due to increased electrophilicity .
- Stereochemistry : Enantiomers of spiro compounds may exhibit divergent activity profiles (e.g., (R)- vs. (S)-configurations).
Methodological resolution :- Conduct docking studies to compare binding modes of disputed compounds.
- Validate activity via isothermal titration calorimetry (ITC) to quantify binding affinities .
What advanced spectroscopic and crystallographic techniques are critical for characterizing this compound’s conformation?
- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining small-molecule crystal structures, particularly for resolving spiro systems with overlapping electron density. Multi-solution methods in SHELXD can handle pseudosymmetry common in spiro compounds .
- NMR spectroscopy :
- ¹H-¹³C HMBC identifies through-space couplings between the dioxolane oxygen and indene protons.
- NOESY reveals spatial proximity of the methyl ester group to the spiro-junction protons, confirming rigidity .
- High-resolution mass spectrometry (HRMS) : Distinguishes isotopic patterns to confirm molecular formula (e.g., C₁₃H₁₄O₄) .
How does the spiro-dioxolane scaffold influence this compound’s potential as a protease inhibitor?
Spiro systems like this are prized in drug design for their conformational rigidity and ability to occupy enzyme pockets . For example:
- NS3 protease inhibition : Analogous spiro-azetidine derivatives bind to the S2 pocket of hepatitis C virus NS3 protease via hydrophobic interactions with the indene moiety and hydrogen bonding with the dioxolane oxygen .
- Structure-activity relationship (SAR) :
What computational methods are recommended for predicting the reactivity of this compound in novel synthetic pathways?
- Density Functional Theory (DFT) : Calculate activation energies for cyclization steps (e.g., B3LYP/6-31G* level) to optimize reaction conditions .
- Molecular dynamics (MD) simulations : Model solvent effects on intermediate stability (e.g., CF₃CH₂OH’s role in stabilizing peroxycarbenium ions) .
- Docking with AutoDock Vina : Predict binding modes to biological targets like CD73 or NS3 protease .
What are the key challenges in scaling up the synthesis of this compound for in vivo studies?
- Low yields in cyclization steps : Improve via microwave-assisted synthesis to accelerate kinetics and reduce side products .
- Purification difficulties : Use preparative HPLC with chiral columns to separate enantiomers, which is critical for pharmacokinetic studies .
- Oxidative degradation : Stabilize the dioxolane ring by storing under inert gas (N₂/Ar) and adding radical scavengers like BHT .
How can researchers address discrepancies in crystallographic data for spiro compounds with similar frameworks?
- Pseudosymmetry : Use TWINLAW in SHELXL to detect and refine twinned crystals, common in spiro systems due to near-identical unit-cell parameters .
- Disorder modeling : Apply PART instructions to resolve overlapping electron density at the spiro junction.
- Validation tools : Check geometry with PLATON and electron density fit with Rigaku Quality .
What novel applications are emerging for this compound beyond medicinal chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
